2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
2-(4,5-Dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone is an organic compound characterized by the presence of two methoxy groups and a nitro group on a phenyl ring, along with another phenyl ring substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone typically involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Aldol Condensation: The nitrated product is then subjected to an aldol condensation reaction with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This step forms the ethanone linkage between the two aromatic rings.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of automated purification systems can streamline the isolation and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Reduction: 2-(4,5-Dimethoxy-2-aminophenyl)-1-(3,4-dimethoxyphenyl)ethanone.
Oxidation: 2-(4,5-Dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4,5-Dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving nitroaromatic compounds.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the nitro group may participate in redox reactions, altering the enzyme’s active site and inhibiting its activity. The methoxy groups can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Lacks the additional phenyl ring, making it less complex.
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the nitro group and the second aromatic ring.
2-(4,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)ethanone:
Uniqueness
2-(4,5-Dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both nitro and methoxy groups on the aromatic rings, which confer distinct electronic and steric properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-1-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-23-15-6-5-11(8-16(15)24-2)14(20)7-12-9-17(25-3)18(26-4)10-13(12)19(21)22/h5-6,8-10H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGEAHZDWVSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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